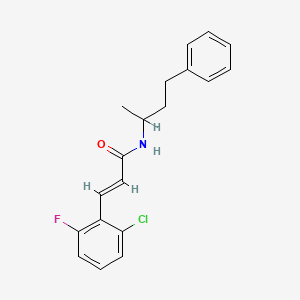
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by the name of CFTR(inh)-172, and it is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that is responsible for the transport of chloride ions across the cell membrane. The inhibition of CFTR can be used to study the physiological and biochemical effects of the protein.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the inhibition of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel. The compound binds to a specific site on the protein, which prevents the transport of chloride ions across the cell membrane. This inhibition can be used to study the role of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in various physiological processes.
Biochemical and Physiological Effects:
The inhibition of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide by 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have a number of biochemical and physiological effects. The compound has been used to study the role of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in the regulation of salt and water transport in the lungs and other organs. It has also been shown to affect the secretion of mucus in the airways, which is a key factor in the development of cystic fibrosis.
Advantages and Limitations for Lab Experiments
The use of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in lab experiments has a number of advantages and limitations. One advantage is that the compound is a selective inhibitor of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel, which makes it a useful tool for studying the role of the protein in various physiological processes. However, the compound has limitations in terms of its specificity and potency. It may also have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are a number of future directions for the use of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in scientific research. One direction is the study of the compound's effects on other ion channels and transporters. Another direction is the development of more potent and specific inhibitors of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel. The compound could also be used in the development of new therapies for cystic fibrosis and other diseases that involve the dysfunction of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide.
Synthesis Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 1-methyl-3-phenylpropylamine in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to form the final compound. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been studied for its potential use in scientific research. The compound has been shown to be a selective inhibitor of the 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide chloride channel, which makes it a useful tool for studying the physiological and biochemical effects of the protein. 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is involved in a number of physiological processes, including the regulation of salt and water transport in the lungs and other organs. The inhibition of 3-(2-chloro-6-fluorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide can be used to study the role of the protein in these processes.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-14(10-11-15-6-3-2-4-7-15)22-19(23)13-12-16-17(20)8-5-9-18(16)21/h2-9,12-14H,10-11H2,1H3,(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWHDGRCVUGDSJ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)
![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)